molecular formula C13H11Cl2N3O2S B3006050 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097896-34-7

3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B3006050
CAS No.: 2097896-34-7
M. Wt: 344.21
InChI Key: YKQIBISUYZHEMV-UHFFFAOYSA-N
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Description

3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic chemical compound designed for research and development applications. This molecule features a 1,2,5-thiadiazole heterocycle, a scaffold known for its significant role in medicinal chemistry due to its strong aromaticity and in vivo stability . The core structure is functionalized with a pyrrolidin-3-yloxy linker and a 2,4-dichlorobenzoyl group, a motif often associated with biological activity in various pharmacologically active compounds. The 1,2,5-thiadiazole ring is a privileged structure in drug discovery, serving as a stable bioisostere for other aromatic systems, which can enhance lipophilicity and improve cell membrane permeability in lead compounds . While the specific biological profile of this exact molecule requires empirical determination, its structure suggests potential as a valuable intermediate for synthesizing novel compounds for screening against various biological targets. Researchers may find utility in exploring its applications in the development of central nervous system (CNS) agents, given that related thiadiazole derivatives can cross the blood-brain barrier , or as a building block for kinase inhibitors or other enzyme-targeted therapeutics. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c14-8-1-2-10(11(15)5-8)13(19)18-4-3-9(7-18)20-12-6-16-21-17-12/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQIBISUYZHEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
  • Molecular Weight : 344.2 g/mol
  • CAS Number : 2097931-18-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of thiadiazole compounds can demonstrate significant anticancer effects. For instance, structure–activity relationship (SAR) studies have identified that para-substituted halogen and hydroxy derivatives possess notable activity against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups like chlorine enhances this activity, indicating a correlation between structural modifications and biological efficacy .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
D-16MCF-75.0Induction of apoptosis
D-4MCF-77.5Cell cycle arrest
D-20A5496.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of halogen substituents at the para position significantly enhances this antimicrobial potential .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
D-1Staphylococcus aureus12 µg/mL
D-20Escherichia coli15 µg/mL
D-4Candida albicans10 µg/mL

Antioxidant Potential

Antioxidant assays have demonstrated that certain derivatives of this compound can scavenge free radicals effectively. The antioxidant activity is believed to stem from the ability of the thiadiazole ring to stabilize free radicals through electron donation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate signaling pathways related to cell growth, apoptosis, and microbial resistance.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:

  • Anticancer Study : A study published in PMC demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, revealing promising results for compounds containing halogen substitutions .
  • Antioxidant Activity Assessment : A comparative study assessed the antioxidant capacity using DPPH and ABTS assays, showing significant radical scavenging activity for selected derivatives .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs, derived from patent and synthetic literature, include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (Target) 2097896-34-7 C₁₃H₁₁Cl₂N₃O₂S 344.2 2,4-Dichlorobenzoyl, thiadiazole
3-{[1-(Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 2097888-41-8 C₁₅H₁₃N₃O₃S 315.35 Benzofuran-2-carbonyl, thiadiazole
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole 2097898-29-6 C₁₃H₁₂F₃N₃O₃S₂ 379.4 Trifluoromethylbenzenesulfonyl, thiadiazole

Key Observations :

  • Sulfonyl vs.

Comparison with 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

1,2,5-Thiadiazole 1,1-dioxide compounds exhibit distinct properties compared to non-oxidized thiadiazoles:

  • Coordination Ability : Thiadiazole dioxides act as stronger Lewis bases due to the electron-deficient S=O groups, enabling stable coordination with metals like Fe(III) or Cu(II) .
  • Electron Acceptor Capacity : The target compound’s thiadiazole ring lacks S=O groups, reducing its electron acceptor ability compared to dioxides, which show radical anion stability in electrochemical studies .
  • Thermal Stability: Thiadiazole dioxides generally exhibit higher thermal stability due to resonance stabilization, whereas non-oxidized thiadiazoles may decompose at lower temperatures .

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